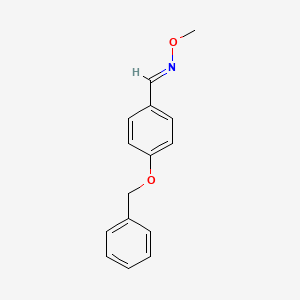

4-(benzyloxy)benzenecarbaldehyde O-methyloxime

Description

4-(Benzyloxy)benzenecarbaldehyde O-methyloxime is a substituted aromatic oxime derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the para position of the benzene ring and an O-methyloxime functional group (-CH=N-OCH₃) attached to the aldehyde carbon. The benzyloxy group enhances lipophilicity, while the oxime moiety offers reactivity for further functionalization, such as cyclization or coordination chemistry .

Properties

IUPAC Name |

(E)-N-methoxy-1-(4-phenylmethoxyphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-17-16-11-13-7-9-15(10-8-13)18-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBVQYNZYGDEPG-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)benzenecarbaldehyde O-methyloxime typically involves the following steps:

Formation of 4-(benzyloxy)benzenecarbaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

Oximation: The 4-(benzyloxy)benzenecarbaldehyde is then reacted with methoxyamine hydrochloride in the presence of a base like sodium acetate to form the O-methyloxime derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)benzenecarbaldehyde O-methyloxime can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: 4-(Benzyloxy)benzoic acid.

Reduction: 4-(Benzyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)benzenecarbaldehyde O-methyloxime has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with cellular proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- In contrast, electron-withdrawing groups like nitro (-NO₂) or trichlorophenoxy (in ) reduce electron density, making the compound more reactive toward nucleophilic attacks . The O-methyloxime group (-CH=N-OCH₃) is common across all analogs, enabling coordination with metal ions or participation in condensation reactions.

- Molecular Weight and Lipophilicity: The target compound (MW ~253.29) is lighter than nitro- or trichlorophenoxy-substituted analogs (e.g., 375.6 g/mol for ), suggesting better solubility in organic solvents. However, the benzyloxy group may increase lipophilicity compared to simpler derivatives like p-methylbenzaldoxime (MW 135.16) .

Biological Activity

Chemical Structure and Properties

4-(benzyloxy)benzenecarbaldehyde O-methyloxime can be described by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 255.31 g/mol

The compound features a benzene ring substituted with a benzyloxy group and an aldehyde moiety converted to an oxime, which contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated notable inhibition of growth in:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values varied, with the compound showing lower MICs against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action.

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound effectively scavenges free radicals, thus potentially mitigating oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibits dose-dependent cytotoxic effects. The compound was tested on:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

Results showed significant reductions in cell viability at higher concentrations, suggesting its potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The oxime functional group may interact with active sites of enzymes involved in cellular metabolism.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may also lead to increased ROS levels in target cells, contributing to cytotoxicity.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli; selective inhibition observed. |

| Antioxidant Activity | Significant DPPH radical scavenging activity noted. |

| Cytotoxicity | Dose-dependent reduction in viability of HeLa and MCF-7 cells. |

Case Study 1: Antimicrobial Efficacy

In a comparative study published in a peer-reviewed journal, this compound was tested alongside standard antibiotics. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with certain antibiotics, enhancing their efficacy.

Case Study 2: Cancer Cell Line Analysis

A detailed analysis involving various concentrations of the compound on MCF-7 cells revealed that apoptosis was induced via caspase activation pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events.

Q & A

What are the key considerations for optimizing the synthesis of 4-(benzyloxy)benzenecarbaldehyde O-methyloxime?

Basic Research Question

The synthesis typically involves two steps: (1) formation of the benzyl-protected benzaldehyde intermediate and (2) oximation with O-methylhydroxylamine. Critical parameters include:

- Reagent stoichiometry : Excess O-methylhydroxylamine (1.2–1.5 eq.) ensures complete conversion of the aldehyde to the oxime .

- Reaction solvent : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic attack during oximation .

- Temperature control : Oximation proceeds efficiently at 50–60°C; higher temperatures may degrade sensitive functional groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (Et₂O) resolves unreacted starting materials and byproducts .

How can spectroscopic techniques distinguish between syn and anti isomers of the O-methyloxime moiety?

Basic Research Question

The syn/anti isomerism of oximes affects reactivity and biological activity. Key methods include:

- ¹H NMR : The imine proton (CH=N) resonates at δ 8.1–8.5 ppm for the anti isomer and δ 7.5–8.0 ppm for the syn isomer due to differing hydrogen-bonding interactions .

- IR spectroscopy : The N–O stretch for syn isomers appears near 960 cm⁻¹, while anti isomers absorb at 940 cm⁻¹ .

- X-ray crystallography : Definitive structural assignment requires single-crystal analysis, as seen in related oxime derivatives .

What strategies resolve contradictory reactivity data in the functionalization of this compound?

Advanced Research Question

Contradictions often arise from competing reaction pathways:

- Electrophilic substitution vs. oxime cleavage : Nitration or halogenation may target the aromatic ring or degrade the oxime. Use mild conditions (e.g., HNO₃/AcOH at 0°C) to favor ring substitution over oxime decomposition .

- Steric vs. electronic effects : Bulky substituents on the benzyl group hinder nucleophilic attack. Computational modeling (DFT) predicts regioselectivity by analyzing frontier molecular orbitals .

- Validation : Cross-check results using LC-MS to detect intermediates and quantify product ratios .

How can computational methods predict the biological activity of this compound derivatives?

Advanced Research Question

Density functional theory (DFT) and molecular docking provide mechanistic insights:

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on hydrogen bonding between the oxime group and active-site residues .

- ADMET profiling : Predict pharmacokinetics (e.g., logP, solubility) via SwissADME to prioritize derivatives for in vitro testing .

What analytical methods quantify trace impurities in this compound?

Basic Research Question

Impurities (e.g., residual aldehydes or hydroxylamine byproducts) are monitored using:

- HPLC : A C18 column with a water/acetonitrile gradient (0.1% TFA) separates impurities; UV detection at 254 nm quantifies ≤0.1% levels .

- GC-MS : Headspace analysis detects volatile byproducts (e.g., benzyl alcohol) with a DB-5MS column and electron ionization .

- Karl Fischer titration : Measures residual moisture (<0.5% w/w), critical for stability in hygroscopic oxime derivatives .

How does the benzyloxy group influence the stability of this compound under acidic conditions?

Advanced Research Question

The benzyloxy group confers both steric protection and electronic effects:

- Acid-catalyzed hydrolysis : The benzyl ether is stable under mild acids (pH > 3) but cleaves in concentrated HCl via SN1 mechanisms. Use TLC to monitor debenzylation .

- Electronic stabilization : The electron-donating benzyloxy group reduces oxime protonation, enhancing stability in weakly acidic media (pH 4–6) .

- Comparative studies : Contrast with methoxy or nitro-substituted analogs to isolate steric vs. electronic contributions .

What synthetic routes enable late-stage functionalization of the benzyloxy group without oxime degradation?

Advanced Research Question

Late-stage modifications require orthogonal reactivity:

- Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group while preserving the oxime. Monitor pressure (1–3 atm) to avoid over-reduction .

- Cross-coupling : Suzuki-Miyaura reactions on debenzylated intermediates introduce aryl/heteroaryl groups. Use Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .

- Protection strategies : Temporarily silylate the oxime (e.g., TMSCl) during benzyloxy modifications, followed by desilylation with TBAF .

How do researchers validate the reproducibility of synthetic protocols for this compound across laboratories?

Basic Research Question

Robust protocols ensure consistency:

- Detailed procedural notes : Specify solvent purity (e.g., anhydrous THF over molecular sieves) and equipment (e.g., Schlenk lines for air-sensitive steps) .

- Round-robin testing : Collaborate with independent labs to compare yields/purity using shared reference standards .

- Analytical validation : Provide NMR (¹H, ¹³C), HRMS, and elemental analysis data for batch-to-batch comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.